4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
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Overview
Description
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C20H10Br2N4S and a molecular weight of 498.2 g/mol This compound is known for its unique structural properties, which include a thiadiazoloquinoxaline core substituted with bromine and phenyl groups
Preparation Methods
The synthesis of 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4 and 9 positions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 9 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phenylmagnesium bromide can yield 4,9-diphenyl-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline.
Scientific Research Applications
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline has a wide range of scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Researchers are investigating its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Biological Imaging: It is used as a fluorescent probe in biological imaging applications due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . In organic electronics, its electronic properties enable it to function as an electron acceptor or donor, facilitating charge transport in devices such as photovoltaic cells and transistors .
Comparison with Similar Compounds
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with other similar compounds such as:
6,7-Diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Lacks the bromine substituents, resulting in different reactivity and electronic properties.
4,9-Dichloro-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline:
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for a wide range of scientific research applications.
Properties
Molecular Formula |
C20H10Br2N4S |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C20H10Br2N4S/c21-13-17-18(14(22)20-19(13)25-27-26-20)24-16(12-9-5-2-6-10-12)15(23-17)11-7-3-1-4-8-11/h1-10H |
InChI Key |
DAUQYSOWAULYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=CC=C5)Br)Br |
Origin of Product |
United States |
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